Ethyl 3,4-dihydro-2H-chromene-4-carboxylate
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Description
Ethyl 3,4-dihydro-2H-chromene-4-carboxylate is a heterocyclic compound with a 2H-chromene scaffold. It possesses a simple structure and mild adverse effects. The molecule is characterized by a benzene-fused 4H-pyran ring system, which imparts its unique properties. Notably, this class of compounds has attracted attention due to its versatile biological profiles and potential as drug candidates .
Synthesis Analysis
Several synthetic routes exist for the preparation of various 2H/4H-chromene analogs. One such method involves cyclization between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde , leading to the formation of ethyl 3,4-dihydro-2H-chromene-4-carboxylate . This reaction results in the second hydroxy-substituted ethyl derivative containing a 2-(trifluoromethyl)-2H-chromene-3-carboxylate moiety .
Molecular Structure Analysis
The molecular formula of ethyl 3,4-dihydro-2H-chromene-4-carboxylate is C12H12O3 . Its structure consists of a chromene ring fused with a carboxylate group at the 4-position. The fold along the oxygen axis contributes to its diverse biological activities .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, its functional groups make it amenable to various transformations. Researchers have explored modifications of the chromene scaffold to create analogs with distinct activities. These include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic properties .
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle ethyl 3,4-dihydro-2H-chromene-4-carboxylate derivatives in accordance with standard laboratory practices. Specific safety data, toxicity information, and handling guidelines can be found in relevant literature .
properties
IUPAC Name |
ethyl 3,4-dihydro-2H-chromene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)10-7-8-15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMUDNVLRUFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydro-2H-chromene-4-carboxylate |
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